3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one
Description
Properties
IUPAC Name |
3-[(4-ethoxy-3-methoxyphenyl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-3-21-14-9-8-12(10-15(14)20-2)11-18-13-6-4-5-7-16(13)22-17(18)19/h4-10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPOSVZCDWTGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Vanillin
Vanillin undergoes O-alkylation using diethyl sulfate under basic conditions to protect the phenolic hydroxyl group. This step produces 4-ethoxy-3-methoxybenzaldehyde (Fig. 1A). In a representative procedure, vanillin (33 mmol, 5 g) is dissolved in preheated water, followed by dropwise addition of diethyl sulfate (8.4 mL total) and aqueous NaOH (5 M) at 100°C. The reaction is stirred for 45 minutes, cooled, and extracted with dichloromethane to yield the protected aldehyde in 79% yield.
Reduction to Benzyl Alcohol
The aldehyde intermediate is reduced to 4-ethoxy-3-methoxybenzyl alcohol using sodium borohydride (NaBH₄) via a solvent-free grinding method. Mixing the aldehyde (10 mmol, 1.8 g) with NaBH₄ (10 mmol, 0.38 g) for 10 minutes at room temperature affords the alcohol in 96% yield. This method aligns with green chemistry principles by eliminating solvents and reducing energy consumption.
Bromination to Benzyl Bromide
The benzyl alcohol is converted to 4-ethoxy-3-methoxybenzyl bromide using phosphorus tribromide (PBr₃) under solvent-free conditions. Adding PBr₃ (10 mmol, 0.95 mL) dropwise to the alcohol at 0°C, followed by stirring and refluxing, yields the bromide in 97% yield. This intermediate is highly reactive and used directly in subsequent alkylation steps.
Construction of the Benzothiazol-2-one Heterocycle
The benzothiazol-2-one ring system is synthesized through cyclization reactions involving thioamide precursors or oxidative coupling.
Thioamide Cyclization
A common approach involves the cyclization of 2-aminothiophenol derivatives with carbonyl sources. For example, reacting 2-aminothiophenol with phosgene (COCl₂) or its equivalents generates the benzothiazol-2-one core. Alternative methods use Vilsmeier-Haack conditions (DMF/POCl₃) to form intermediate iminium species, which cyclize upon quenching with ammonia (Fig. 1B).
Oxidative Methods
Oxidative coupling of thioamides with aldehydes or ketones using iodine or hypervalent iodine reagents can also yield benzothiazol-2-ones. For instance, treatment of N-substituted thioamides with iodine in DMF promotes intramolecular C–S bond formation, forming the heterocycle in moderate to high yields.
Coupling of the Benzyl and Benzothiazol-2-one Fragments
The final step involves alkylation of the benzothiazol-2-one nitrogen with the 4-ethoxy-3-methoxybenzyl bromide.
Nucleophilic Substitution
The benzothiazol-2-one anion, generated by deprotonation with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), reacts with the benzyl bromide in a polar aprotic solvent (e.g., acetone or DMF). Refluxing the mixture for 12–24 hours yields 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one (Fig. 1C). Optimization studies indicate that yields improve with excess benzyl bromide (1.5–2.0 equiv) and inert atmosphere conditions.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Functional Group Compatibility
The ethoxy and methoxy groups are stable under basic and nucleophilic conditions but may undergo demethylation under strongly acidic or oxidative environments.
Analytical Characterization
Key characterization data for intermediates and the final product include:
| Compound | MP (°C) | ¹H NMR (δ, ppm) | Yield (%) |
|---|---|---|---|
| 4-Ethoxy-3-methoxybenzaldehyde | 63–65 | 9.81 (s, CHO), 7.42–6.97 (m, ArH) | 79 |
| 4-Ethoxy-3-methoxybenzyl alcohol | – | 4.58 (d, CH₂), 3.85 (s, OCH₃) | 96 |
| Benzothiazol-2-one product | 178–183 | 9.75–8.78 (m, ArH), 5.85 (s, CH₂) | 58 |
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated benzothiazoles.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecular structures. Its unique functional groups enable it to participate in various chemical reactions, including:
- Electrophilic Aromatic Substitution: The presence of electron-donating groups enhances reactivity towards electrophiles.
- Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to yield different derivatives.
Biology
The biological activities of 3-(4-ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one have been extensively studied, revealing its potential as:
-
Antimicrobial Agent:
- Exhibits activity against various bacterial strains and fungi. For example:
Microorganism Activity Minimum Inhibitory Concentration (MIC) Staphylococcus aureus Active 16 µg/mL Escherichia coli Active 32 µg/mL Candida albicans Moderate 64 µg/mL
- Exhibits activity against various bacterial strains and fungi. For example:
-
Anticancer Activity:
- Demonstrated significant cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia):
Cell Line IC50 (µM) HeLa 12.5 K562 15.0
- Demonstrated significant cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia):
The mechanism of action includes cell membrane interaction, enzyme inhibition, and generation of reactive oxygen species.
Medicine
Due to its promising biological properties, this compound is being explored for potential applications in drug development. Its ability to modulate enzyme activity makes it a candidate for treating infections and certain types of cancer. Furthermore, ongoing research aims to optimize its pharmacological profile to enhance efficacy and reduce toxicity.
Case Studies
Several studies have highlighted the applications of this compound:
-
Antimicrobial Studies:
- A study evaluated various benzothiazole derivatives for their antimicrobial properties, concluding that structural modifications significantly impact potency.
-
Cytotoxicity Assessments:
- Research focused on the cytotoxic effects of benzothiazole derivatives on cancer cell lines demonstrated that specific modifications could enhance anticancer activity.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Comparisons
Core Scaffold Modifications
- Target Compound : Features a benzyl group substituted with 4-ethoxy and 3-methoxy moieties at the N3 position of the benzothiazolone ring.
- SL-F3 (3-(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3H-benzothiazol-2-one) : Contains a furan-2-one ring directly linked to the benzothiazolone nitrogen. This structural motif mimics strigolactones, enhancing photosynthetic efficiency in microalgae by ~15% at 10⁻⁷ M .
- Tiaramide (5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-3H-benzothiazol-2-one) : Includes a piperazinyl-hydroxyethyl chain and a chloro substituent on the benzothiazolone ring, contributing to its anti-inflammatory activity .
Substituent Effects on Bioactivity
Physicochemical Properties
<sup>a</sup> Predicted using QSAR models.
Biological Activity
3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one is a synthetic organic compound belonging to the benzothiazole class, characterized by its unique ethoxy and methoxy substituents. This compound has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer effects.
- Receptor Modulation : It can modulate receptor activity, leading to altered cellular responses that contribute to its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Salmonella enterica | 64 |
These findings suggest that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative bacteria, aligning with trends observed in similar benzothiazole derivatives.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that it effectively inhibits the growth of cancer cells through apoptosis induction. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 12 µM
This indicates a potent anticancer effect, which may be attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of several benzothiazole derivatives, including this compound. The study highlighted its superior activity against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.
- Anticancer Research : Another investigation focused on the mechanism of action in cancer cells, revealing that the compound activates caspase pathways leading to programmed cell death. This research supports the potential use of this compound in cancer therapy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Activity Type |
|---|---|---|
| 3-Ethoxy-4-methoxybenzaldehyde | C6H5-(O-C2H5)(O-CH3) | Antimicrobial |
| 6,7-Dimethoxy-3-methyl-1-(4’-ethoxy-3’-methoxy-benzyl)-isoquinoline | Isoquinoline core | Anticancer |
This comparison highlights that while other compounds share structural similarities, the specific combination of functional groups in this compound contributes to its distinct biological activities.
Q & A
Q. What are the common synthetic routes for 3-(4-Ethoxy-3-methoxy-benzyl)-3H-benzothiazol-2-one?
A typical synthesis involves refluxing precursors like substituted benzaldehydes or hydrazines with thiazolone derivatives in ethanol or methanol under acidic conditions (e.g., glacial acetic acid). For example, condensation reactions between hydrazine derivatives and ketones, followed by cyclization, yield benzothiazol-2-one scaffolds. Reaction optimization often focuses on solvent selection, temperature (65–80°C), and catalyst use to achieve yields >50% .
Q. How is the compound characterized after synthesis?
Characterization employs spectroscopic techniques:
- 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., methoxy/ethoxy groups at δ 3.8–4.2 ppm) .
- IR spectroscopy : Detection of carbonyl (C=O) stretches near 1720 cm⁻¹ and aromatic C-H stretches .
- HRMS : Validates molecular weight and elemental composition (e.g., C, H, N ratios within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
Q. How does substitution on the benzothiazol-2-one core influence biological activity?
Methoxy/ethoxy groups enhance lipophilicity, potentially improving membrane permeability. Structure-activity relationship (SAR) studies on analogs show that electron-withdrawing groups (e.g., nitro) at specific positions increase binding affinity to biological targets like enzymes or receptors. For instance, pyridothiadiazine derivatives with methoxybenzyl groups exhibit modulated activity in preliminary in vitro assays .
Q. What computational methods are used to predict the compound’s reactivity or stability?
Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. Molecular dynamics simulations model solvation effects and degradation pathways under physiological conditions. These methods align with experimental stability data from HPLC or TGA analyses .
Methodological Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates high-purity product (>95%) .
Q. What analytical techniques validate purity for pharmacological studies?
- HPLC : Retention time consistency and peak area ≥98% confirm purity.
- Elemental analysis : Carbon/nitrogen ratios must match theoretical values within ±0.4%.
- Thermogravimetric analysis (TGA) : Detects decomposition temperatures (>200°C indicates thermal stability) .
Key Challenges & Recommendations
- Stereochemical ambiguity : Use X-ray diffraction or NOESY NMR to resolve conformationally flexible groups.
- Biological assay variability : Standardize cell lines and assay conditions (e.g., pH, incubation time) to reduce inter-lab discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
